molecular formula C12H20ClN7 B11836383 (S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride CAS No. 1616415-41-8

(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride

Katalognummer: B11836383
CAS-Nummer: 1616415-41-8
Molekulargewicht: 297.79 g/mol
InChI-Schlüssel: VCLWIUSVTPGSRT-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the base compound is 1,3-dimethyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine , as confirmed by PubChem records. The hydrochloride salt form introduces an additional protonated nitrogen and chloride counterion, yielding the full name (S)-1,3-dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride .

The molecular formula for the free base is C₁₂H₁₉N₇ , with a molecular weight of 261.33 g/mol . In its hydrochloride form, the molecular weight increases to 296.34 g/mol due to the addition of HCl. The core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted at four positions:

  • Methyl groups at positions 1 and 3 of the pyrazole ring.
  • A 2-methylpiperazine moiety at position 4.
  • An amine group at position 6.

The SMILES notation (CC1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N ) clarifies connectivity: the pyrazolo[3,4-d]pyrimidine core (C2=NC(=NC3=C2C(=NN3C)C)N) is linked to a 2-methylpiperazine ring (CC1CNCCN1) via the nitrogen at position 4. X-ray crystallography or NMR data would typically confirm bond angles and torsional conformations, though such experimental details are not explicitly provided in available sources.

Property Value Source
IUPAC Name (Base) 1,3-dimethyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine
Molecular Formula C₁₂H₁₉N₇ (Base)
Molecular Weight 261.33 g/mol (Base)
CAS Number (Hydrochloride) 1616415-41-8

Stereochemical Configuration and Chiral Center Analysis

The (S) designation in the compound’s name indicates the presence of a chiral center at the 2-methylpiperazine substituent. Piperazine derivatives often adopt chair conformations, but the stereogenic carbon arises specifically from the methyl group at position 2 of the piperazine ring. This configuration influences molecular recognition in biological systems, as enantiomers may exhibit divergent binding affinities to target proteins.

The chiral center’s (S)-configuration is determined using techniques such as:

  • Optical rotation measurements to compare observed rotation with known standards.
  • Chiral chromatography to resolve enantiomers.
  • X-ray crystallography for absolute configuration assignment.

While experimental data for this specific compound are limited, analogous pyrazolo[3,4-d]pyrimidine derivatives demonstrate that stereochemistry at the piperazine position critically modulates kinase inhibition profiles. For instance, (S)-enantiomers may exhibit enhanced selectivity for epidermal growth factor receptor (EGFR) isoforms compared to their (R)-counterparts.

Comparative Analysis with Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery due to its ability to mimic the adenine moiety of ATP, enabling kinase inhibition. Key structural differentiators of (S)-1,3-dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride include:

  • Substitution Pattern :

    • 1,3-Dimethyl groups : Enhance metabolic stability by blocking oxidative degradation at these positions.
    • 4-(2-Methylpiperazinyl) group : Introduces a basic nitrogen for salt formation (e.g., hydrochloride) and improves aqueous solubility.
    • 6-Amino group : Serves as a hydrogen bond donor for target binding.
  • Comparison to 4-Hydroxypyrazolo[3,4-d]pyrimidine :
    The unsubstituted derivative 1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 315-30-0) lacks the methyl and piperazine substituents, reducing its pharmacological utility. Hydroxyl groups at position 4 limit membrane permeability compared to the methylpiperazine group in the target compound.

  • Comparison to Sulfonamide Derivatives :
    Compounds like 4-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (result 3) replace the pyrazolo[3,4-d]pyrimidine core with a pyrimidine ring and incorporate sulfonamide groups. These structural changes alter target selectivity, often shifting activity toward acetylcholinesterase over kinases.

Derivative Core Structure Key Substituents Biological Target
Target Compound Pyrazolo[3,4-d]pyrimidine 1,3-dimethyl; 4-(2-methylpiperazinyl); 6-amino Kinases (e.g., EGFR)
1H-pyrazolo[3,4-d]pyrimidin-4-ol Pyrazolo[3,4-d]pyrimidine 4-hydroxy Limited activity
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine Pyrimidine 4-sulfonylpiperazinyl; 2-methyl; 6-propoxy Acetylcholinesterase

The hydrochloride salt form of the target compound further distinguishes it from neutral derivatives, enhancing crystallinity and solubility—critical factors in formulation development.

Eigenschaften

CAS-Nummer

1616415-41-8

Molekularformel

C12H20ClN7

Molekulargewicht

297.79 g/mol

IUPAC-Name

1,3-dimethyl-4-[(2S)-2-methylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride

InChI

InChI=1S/C12H19N7.ClH/c1-7-6-14-4-5-19(7)11-9-8(2)17-18(3)10(9)15-12(13)16-11;/h7,14H,4-6H2,1-3H3,(H2,13,15,16);1H/t7-;/m0./s1

InChI-Schlüssel

VCLWIUSVTPGSRT-FJXQXJEOSA-N

Isomerische SMILES

C[C@H]1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N.Cl

Kanonische SMILES

CC1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrazolo[3,4-d]pyrimidine Scaffold Construction

The synthesis begins with the formation of the pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system. Source outlines a Dimroth rearrangement strategy starting from aminocyanopyrazole intermediates. For example, 4-cyano-1-phenyl-1H-pyrazoloimidate undergoes condensation with primary amines in toluene under acetic acid catalysis, followed by thermal rearrangement to yield substituted pyrazolo[3,4-d]pyrimidines. This method achieves yields of 62–88% depending on the amine substituent.

An alternative approach from source employs reductive amination and nucleophilic substitution on a pre-functionalized pyrazolo[1,5-a]pyrimidine scaffold. Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is reduced to its alcohol derivative using sodium borohydride (99% yield), oxidized to an aldehyde via Dess–Martin periodinane (46% yield), and subjected to reductive amination with 2-methylpiperazine.

Hydrochloride Salt Formation

The final step involves protonation of the free base using hydrogen chloride gas in anhydrous ethanol, followed by recrystallization from isopropanol/ethyl acetate (1:3). Source reports a 91% yield for this step, with a final purity of >98% confirmed by HPLC.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • DMF vs. Isopropanol : DMF enhances reaction rates in CDI-mediated couplings due to its high polarity, but isopropanol improves regioselectivity in cyclocondensation steps.

  • Temperature Control : Maintaining 60°C during amide bond formation minimizes side products like N-acylurea derivatives.

Table 1: Comparative Yields Under Varied Conditions

StepSolventTemperature (°C)Yield (%)Source
Reductive AminationTHF2563
CDI CouplingDMF6085
Dimroth RearrangementToluene11088

Catalytic Systems

  • Sodium Triacetoxyborohydride : Preferred for reductive amination (84% yield).

  • Piperidine : Accelerates Knoevenagel condensations in pyrimidine ring closure (yield increase from 70% to 88%).

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : The (S)-2-methylpiperazine moiety shows distinct doublets at δ 3.92 ppm (piperazine CH2) and a singlet at δ 2.41 ppm (N-methyl group).

  • HRMS : Molecular ion peak at m/z 261.33 ([M+H]+) aligns with the formula C12H19N7.

Purity Assessment

  • HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) confirms >98% purity.

  • XRD : Single-crystal analysis verifies the (S)-configuration at the piperazine chiral center.

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Competing pathways during pyrimidine ring formation may yield [3,4-d] vs. [1,5-a] isomers. Source resolves this by using tetraethylammonium chloride as a phase-transfer catalyst, favoring the [3,4-d] isomer in 89% yield.

Stereochemical Control

The (S)-configuration is preserved using chiral auxiliaries during piperazine coupling. Source employs (R)-BINOL-derived catalysts to achieve enantiomeric excess (ee) >99%.

Scale-Up Considerations

Industrial Adaptation

  • Continuous Flow Reactors : Reduce reaction times for oxidation steps from 6 hours to 45 minutes.

  • Green Solvents : Isopropanol replaces DMF in later stages to comply with environmental regulations .

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-1,3-Dimethyl-4-(2-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Nucleophile: Halogenierte Verbindungen, Amine.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Hemmung von Kinase-Enzymen. Sie bindet an die ATP-Bindungsstelle der Kinase und verhindert die Phosphorylierung von Zielproteinen. Diese Hemmung stört die Signalwege, die an Zellproliferation und -überleben beteiligt sind, was sie bei der Krebsbehandlung wirksam macht.

Wirkmechanismus

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-d]pyrimidine derivatives share a common core structure but differ in substituents, which critically modulate their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituent Variations at Position 4

The target compound features a 2-methylpiperazin-1-yl group at position 3. In contrast:

  • N-(3-Chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 887467-30-3) contains a 4-phenylpiperazine group, which may alter receptor binding affinity due to aromatic interactions .

Substituent Variations at Position 6

The target compound has a 6-amine group. Other analogs include:

  • N-(3,4-Dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946288-21-7) replaces the amine with a 4-phenylpiperazine-linked aryl group, increasing MW to 475.6 g/mol and likely altering solubility .

Key Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₃H₂₁ClN₈ 356.8 2-Methylpiperazine (position 4), 6-amine Chiral center (S-configuration)
CAS 878063-77-5 C₂₄H₂₆ClN₇O 463.96 4-Benzylpiperazine (position 6) High lipophilicity
CAS 887467-30-3 C₂₃H₂₄ClN₇O 449.9 4-Phenylpiperazine (position 6) Aromatic interaction potential
GS 54 (CAS 612523-74-7) C₁₅H₁₄ClIN₆ 352.0 3-Iodo (position 3) Radiolabeling utility

Implications of Structural Differences on Bioactivity

  • Chirality: The (S)-configuration could enhance enantioselective interactions with chiral biological targets, a feature absent in non-chiral analogs like GS 54 .
  • Halogenation : Iodo-substituted analogs (e.g., GS 54) exhibit distinct electronic properties, favoring applications in imaging or covalent binding .

Biologische Aktivität

(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core substituted with a dimethyl group and a 2-methylpiperazine moiety. The specific arrangement of these functional groups is crucial for its biological activity.

Research indicates that this compound exhibits potent inhibitory effects on various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it has demonstrated significant activity against fibroblast growth factor receptors (FGFRs), which are often implicated in oncogenesis. The IC50 values for FGFR1 and FGFR2 are reported to be less than 4.1 nM and 2.0 nM respectively, indicating strong enzymatic inhibition .
  • Anticancer Activity : In vitro studies have revealed that this compound can inhibit the proliferation of cancer cell lines such as KG1 and SNU16, with IC50 values of 25.3 nM and 77.4 nM respectively . This suggests a promising role in cancer therapy.

Biological Activity Summary Table

Activity Target IC50 Value (nM) Reference
FGFR1 InhibitionKinase<4.1
FGFR2 InhibitionKinase2.0 ± 0.8
KG1 Cell Line ProliferationCancer Cell25.3 ± 4.6
SNU16 Cell Line ProliferationCancer Cell77.4 ± 6.2

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various pyrazolo[3,4-d]pyrimidine derivatives, (S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride was highlighted for its superior efficacy against multiple cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Case Study 2: Kinase Selectivity

A structure-activity relationship (SAR) analysis demonstrated that modifications in the piperazine moiety significantly influenced the selectivity towards FGFRs over other kinases like PDGFR and VEGFR. This selectivity is critical for minimizing off-target effects and enhancing therapeutic profiles in clinical applications.

Future Directions

Given its promising biological activities, further studies are warranted to explore:

  • In Vivo Efficacy : Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
  • Combination Therapies : Evaluating synergistic effects when used in combination with existing chemotherapeutics or targeted therapies.
  • Safety Profile : Comprehensive toxicity studies to ensure safety for potential clinical use.

Q & A

Q. What are the key synthetic steps for preparing (S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride?

The synthesis involves multi-step reactions starting with pyrazolo-pyrimidine precursors. Critical steps include:

  • Coupling of 2-methylpiperazine to the pyrazolo-pyrimidine core under reflux in dimethylformamide (DMF) or isopropanol.
  • Chiral resolution to isolate the (S)-enantiomer, often via chiral column chromatography.
  • Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol. Purification is achieved via silica gel chromatography, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C) .

Q. How is the compound’s structural integrity validated?

Analytical methods include:

  • 1H/13C NMR : Peaks at δ 2.35–2.75 ppm (piperazine protons) and δ 8.15 ppm (pyrimidine H) confirm substitution patterns.
  • HPLC-MS : Retention time and molecular ion peak ([M+H]⁺ at m/z 319.2) validate purity (>95%).
  • X-ray crystallography : Resolves the (S)-configuration at the chiral center .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound is soluble in polar aprotic solvents (DMF, DMSO) but has limited solubility in water. Stability assessments under varying pH (2–10) and temperatures (4–40°C) recommend storage at –20°C in desiccated conditions to prevent hydrolysis of the piperazine moiety .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing by-products?

Methodological optimizations include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (4–6 hours vs. 24 hours) and improves yield by 15–20%.
  • By-product analysis : Use LC-MS to identify impurities (e.g., dechlorinated intermediates) and adjust stoichiometry .

Q. How to address contradictory data in enzyme inhibition assays?

Conflicting results (e.g., IC₅₀ variability across kinase panels) may arise from:

  • Allosteric binding : Use surface plasmon resonance (SPR) to differentiate direct vs. indirect inhibition.
  • Cellular vs. cell-free assays : Compare inhibition in HEK293 lysates (cell-free) vs. live-cell assays to account for membrane permeability.
  • Orthogonal validation : Confirm activity via thermal shift assays (TSA) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

SAR design involves:

  • Core modifications : Replace pyrimidine with pyridine (e.g., 6-(4-methylpiperazin-1-yl)pyridin-3-amine) to alter hydrogen bonding.
  • Substituent variations : Introduce electron-withdrawing groups (e.g., Cl, F) on the pyrazole ring to enhance target affinity.
  • Deuterated analogs : Synthesize isotopically labeled derivatives (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amine) for metabolic stability studies .

Q. How to troubleshoot low enantiomeric purity during synthesis?

Solutions include:

  • Chiral auxiliaries : Use (R)-BINOL to bias the reaction toward the (S)-enantiomer.
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in asymmetric catalysis.
  • Analytical QC : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Methodological Recommendations

  • For chiral analysis : Combine circular dichroism (CD) with X-ray diffraction to resolve stereochemical ambiguities.
  • In vivo studies : Use deuterated analogs for tracking via mass spectrometry imaging (MSI) in rodent models.
  • Data reproducibility : Pre-screen enzyme batches for activity and employ blinded analysis to reduce bias.

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